![molecular formula C23H22N2O4S B2503953 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide CAS No. 921899-15-2](/img/structure/B2503953.png)

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

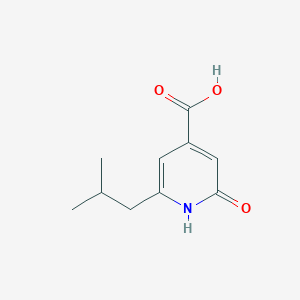

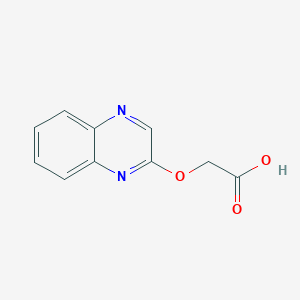

The compound N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide is a nitrogenous heterocycle, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The structure of this compound suggests it is a dibenzo[b,f][1,4]oxazepine derivative, a bicyclic system containing an oxazepine ring fused to a benzene ring.

Synthesis Analysis

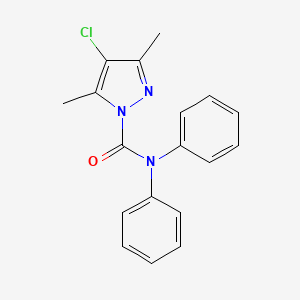

The synthesis of related nitrogenous heterocycles has been reported in the literature. For instance, the base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides leads to the formation of benzhydrylamines, which are precursors to various nitrogenous heterocycles . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. The presence of electron-withdrawing groups, as mentioned in the synthesis of benzhydrylamines, is crucial for facilitating the C-arylation step .

Molecular Structure Analysis

The molecular structure of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide would likely exhibit a complex arrangement due to the presence of multiple rings and substituents. The dibenzo[b,f][1,4]oxazepine core is a rigid structure that could influence the overall conformation and chemical reactivity of the molecule. The substituents, such as the dimethylbenzenesulfonamide group, would add to the steric and electronic properties of the molecule.

Chemical Reactions Analysis

The reactivity of the dibenzo[b,f][1,4]oxazepine system can be inferred from related compounds. For example, the reaction of N-benzoyl-2-(cyclohex-2-en-1-yl)aniline with molecular oxygen and NaHCO3 leads to the formation of a hexahydrocarbazole derivative, which can undergo further transformations . The interaction with molecular bromine and N-bromosuccinimide (NBS) results in brominated products . These reactions indicate that the dibenzo[b,f][1,4]oxazepine system can participate in various chemical transformations, which could be relevant for the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide would be influenced by its molecular structure. The presence of the oxazepine ring and the sulfonamide group suggests that the compound could exhibit hydrogen bonding, impacting its solubility and boiling point. The electron-withdrawing nature of the sulfonamide could affect the acidity of adjacent hydrogens. The compound's stability, melting point, and reactivity with other chemicals would be determined by the nature of the substituents and the rigidity of the fused ring system.

Scientific Research Applications

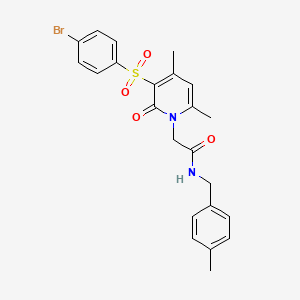

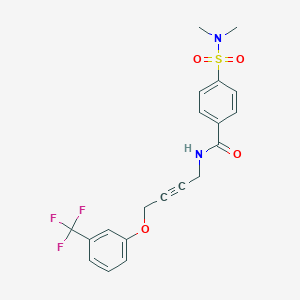

Catalytic Reactions and Synthesis

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide is involved in various catalytic reactions and synthetic processes. One example is its use in the catalytic enantioselective aza-Reformatsky reaction with seven-membered cyclic imines dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with high yields and enantioselectivities (Munck et al., 2017). Additionally, it has been utilized in the asymmetric alkynylation of seven-membered cyclic imines, demonstrating its versatility in creating optically active derivatives (Ren et al., 2014).

Biological and Pharmacological Research

In the realm of biological and pharmacological research, this compound has shown potential in microbial transformations. A study demonstrated its transformation by fungi into new derivatives, highlighting its applications in biotechnological processes (Jiu et al., 1977). Moreover, research on its derivatives has explored the synthesis and pharmacological properties of related compounds, such as their influence on various receptors and pharmacological activities (Naporra et al., 2016).

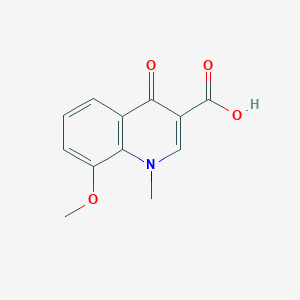

Heterocyclic Chemistry

The compound plays a significant role in heterocyclic chemistry, with studies focusing on the synthesis of novel heterocyclic systems. For instance, its involvement in the construction of new polycyclic systems containing various fragments, as well as the synthesis of dibenzo[b,f][1,4]oxazepines, demonstrates its importance in expanding the scope of heterocyclic compounds (Ukhin et al., 2011).

Photophysical Properties

Investigations into the photophysical properties of derivatives of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide have revealed insights into their potential applications in materials science. Studies have examined the synthesis, crystal structure, and photophysical properties of related compounds, highlighting their emission characteristics and potential for use in optoelectronic applications (Petrovskii et al., 2017).

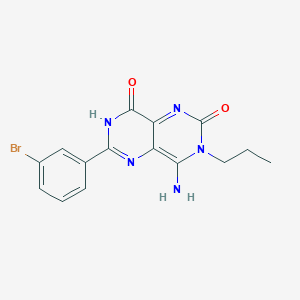

Mechanism of Action

These compounds are selective inhibitors of the Dopamine D2 receptor . The D2 receptor is a target in the treatment of several central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, and schizophrenia .

properties

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4S/c1-14-6-9-21-19(11-14)25(4)23(26)18-13-17(8-10-20(18)29-21)24-30(27,28)22-12-15(2)5-7-16(22)3/h5-13,24H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUCHNDLDZFPIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C)C)C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-5-(N-methylsulfamoyl)furan-2-carboxamide](/img/structure/B2503872.png)

![N-(1-cyanocyclopentyl)-2-[5-nitro-2-[3-(trifluoromethyl)anilino]anilino]acetamide](/img/structure/B2503877.png)

![N-(cyanomethyl)-2-{[5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2503879.png)

![6-Chloro-N-[[1-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2503882.png)

![N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2503884.png)

![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B2503885.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2503892.png)